REACTION_CXSMILES
|
C[Si](C)(C)N[Si](C)(C)C.[Li]CCCC.[CH2:15]1[CH:19]2[CH2:20][C:21](=[O:22])[CH:17]([CH2:18]2)[CH2:16]1.[C:23](OCC)(=[O:29])[C:24]([O:26][CH2:27][CH3:28])=[O:25]>CCOCC>[O:29]=[C:23]([CH:20]1[C:21](=[O:22])[CH:17]2[CH2:18][CH:19]1[CH2:15][CH2:16]2)[C:24]([O:26][CH2:27][CH3:28])=[O:25]
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Name
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intermediate 1
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Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.2 mL
|
Type
|
reactant
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Smiles
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C[Si](N[Si](C)(C)C)(C)C
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Name
|
|
Quantity
|
11.63 mL
|
Type
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reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C1CC2CC1CC2=O
|
Name
|
|
Quantity
|
2.96 mL
|
Type
|
reactant
|
Smiles
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C(C(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
91 mL
|
Type
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solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The title product was prepared by a procedure similar to
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(C(=O)OCC)C1C2CCC(C1=O)C2
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |